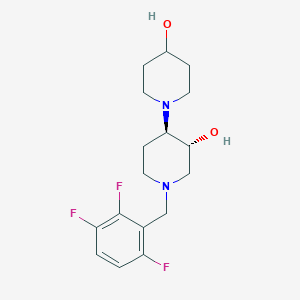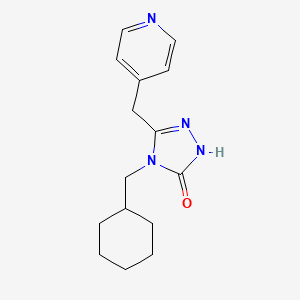![molecular formula C15H17ClN2O2 B4255303 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide](/img/structure/B4255303.png)
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide
描述
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide, also known as CB-13, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as designer drugs, which are synthesized in the laboratory to mimic the effects of natural cannabinoids found in the cannabis plant. CB-13 has been found to have a high affinity for the cannabinoid receptors in the brain and has been shown to have a range of biochemical and physiological effects.
作用机制
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide acts on the endocannabinoid system in the brain, which is responsible for regulating a range of physiological processes such as appetite, pain sensation, and mood. N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide has a high affinity for the CB1 receptor, which is found predominantly in the brain. When N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the range of biochemical and physiological effects observed with N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide.
Biochemical and Physiological Effects
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide has been shown to have analgesic properties, which means that it can reduce pain sensation. N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide has also been shown to have anxiolytic properties, which means that it can reduce anxiety levels. In addition, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide has been shown to have anti-inflammatory properties, which means that it can reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. In addition, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide is a synthetic compound, which means that it can be easily synthesized in the laboratory. One limitation of using N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide in lab experiments is its potential for toxicity, which means that it must be used with caution.
未来方向
There are several future directions for research on N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide. One area of research that has received attention is its potential as a treatment for various forms of cancer. Further research is needed to determine the optimal dosage and treatment regimen for N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide in cancer patients. Another area of research is its potential as a treatment for chronic pain. Further research is needed to determine the efficacy of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide in reducing pain sensation in humans. Additionally, further research is needed to determine the long-term effects of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide on the endocannabinoid system and other physiological processes in the body.
科学研究应用
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide has been extensively studied for its potential therapeutic applications. One area of research that has received significant attention is its potential as a treatment for various forms of cancer. N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide has been shown to have anti-proliferative effects on cancer cells, which means that it can slow down or stop the growth of cancer cells. In addition, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide has been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of cancer cells.
属性
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]but-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-5-14(19)17-12-8-15(20)18(10-12)9-11-6-3-4-7-13(11)16/h2-4,6-7,12H,1,5,8-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWNAVTQPLSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]-N-(4-pyrrolidin-1-ylbutyl)acetamide](/img/structure/B4255225.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4255231.png)

![N-cyclopropyl-4-methoxy-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4255245.png)
![1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B4255251.png)
![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4255257.png)

![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B4255274.png)
![N-[(3R)-4-hydroxy-3-methylbutyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4255277.png)
![1-{2-[1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)piperidin-4-yl]ethyl}pyrrolidin-2-one](/img/structure/B4255287.png)
amine](/img/structure/B4255311.png)

![4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide](/img/structure/B4255325.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide](/img/structure/B4255333.png)